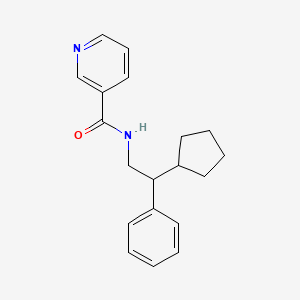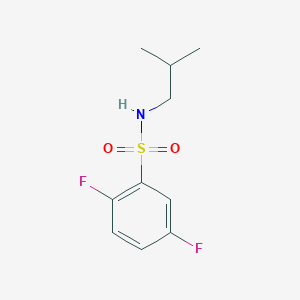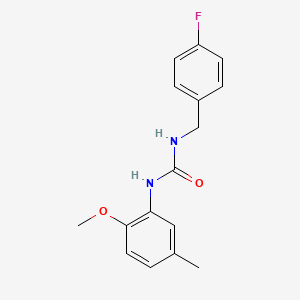
2-oxo-N-(2-pyridinylmethyl)-2-(1-pyrrolidinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-N-(2-pyridinylmethyl)-2-(1-pyrrolidinyl)acetamide, also known as BMS-986177, is a novel small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of pyridine and pyrrolidine derivatives and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
2-oxo-N-(2-pyridinylmethyl)-2-(1-pyrrolidinyl)acetamide acts as a potent and selective inhibitor of a specific enzyme called cyclin-dependent kinase 9 (CDK9). CDK9 is a key regulator of gene transcription and is involved in the control of cell cycle progression. By inhibiting CDK9, this compound prevents the transcription of genes required for cell division and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects, particularly in cancer cells. It has been demonstrated to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-oxo-N-(2-pyridinylmethyl)-2-(1-pyrrolidinyl)acetamide is its specificity and potency as a CDK9 inhibitor. This makes it an ideal tool for studying the role of CDK9 in various biological processes, particularly in cancer cells. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the study of 2-oxo-N-(2-pyridinylmethyl)-2-(1-pyrrolidinyl)acetamide. One area of interest is the development of more potent and selective CDK9 inhibitors that can be used in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases. Finally, the development of more efficient synthesis methods for this compound could help to improve its availability and reduce its cost.
Synthesemethoden
The synthesis of 2-oxo-N-(2-pyridinylmethyl)-2-(1-pyrrolidinyl)acetamide involves several steps, including the condensation of 2-pyridinecarboxaldehyde with 1-pyrrolidinecarboxylic acid, followed by a reaction with acetic anhydride and subsequent hydrolysis. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
2-oxo-N-(2-pyridinylmethyl)-2-(1-pyrrolidinyl)acetamide has been widely studied for its potential therapeutic applications, particularly in the treatment of various types of cancers. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell division and proliferation. Furthermore, this compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-oxo-N-(pyridin-2-ylmethyl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c16-11(12(17)15-7-3-4-8-15)14-9-10-5-1-2-6-13-10/h1-2,5-6H,3-4,7-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZGEEWBERDOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-{3-[(dimethylamino)methyl]-3-hydroxy-1-piperidinyl}-2-oxoethyl)-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5405584.png)
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5405603.png)


![1-{4-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-butanone](/img/structure/B5405615.png)
![((1S)-1-{[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-3-methylbutyl)methylamine](/img/structure/B5405636.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-(2-methyl-1H-imidazol-1-yl)propanamide](/img/structure/B5405637.png)
![N-[1-methyl-2-oxo-2-(3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)ethyl]methanesulfonamide](/img/structure/B5405644.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5405651.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5405668.png)
![4-(cyclopropylmethyl)-1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5405675.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B5405684.png)

